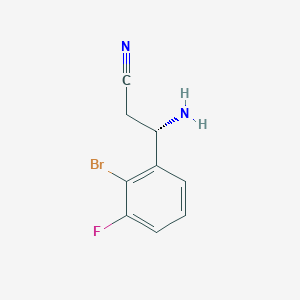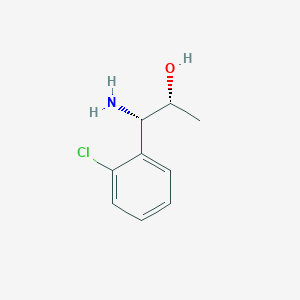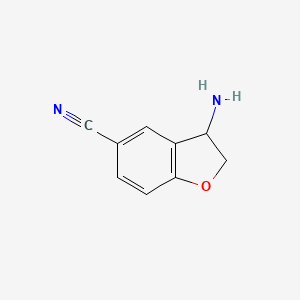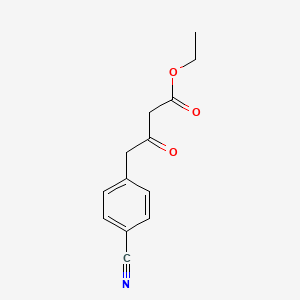![molecular formula C9H7BrN2O3 B13053596 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C8H7BrN2O. It is a derivative of imidazo[1,2-A]pyridine, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry
Méthodes De Préparation
The synthesis of 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid typically involves the bromination of 6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperature and time to achieve the desired product with high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the methoxy group can produce a ketone or aldehyde.
Applications De Recherche Scientifique
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Material Science: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the imidazo[1,2-A]pyridine scaffold can facilitate binding to active sites or allosteric sites of target proteins, leading to inhibition or modulation of their activity .
The methoxy and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity and specificity for its targets . The exact pathways involved may vary depending on the biological context and the specific target being studied.
Comparaison Avec Des Composés Similaires
2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-2,7-dimethylimidazo[1,2-A]pyridine: This compound has two methyl groups instead of a methoxy group and a carboxylic acid group, which may affect its reactivity and biological activity.
6-Bromo-8-iodoimidazo[1,2-A]pyridine: The presence of an iodine atom in addition to the bromine atom can influence the compound’s electronic properties and its interactions with biological targets.
3-Bromo-6-chloroimidazo[1,2-A]pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C9H7BrN2O3 |
|---|---|
Poids moléculaire |
271.07 g/mol |
Nom IUPAC |
2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-6-3-12-4-7(10)11-8(12)2-5(6)9(13)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
MQFNWNDLESTBKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN2C=C(N=C2C=C1C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)

![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)

